molecular formula C10H17N3O2S B12129394 3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole

3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole

Cat. No.: B12129394
M. Wt: 243.33 g/mol
InChI Key: LILYNJLGNQQJOV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole typically involves the reaction of 3,5-dimethylpyrazole with piperidylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of 3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole, known for its use in coordination chemistry.

    1-Phenyl-3,5-dimethylpyrazole:

    Pyrazolesulfonyl Chlorides: Compounds with similar sulfonyl functional groups, used in various chemical reactions and applications.

Uniqueness

This compound stands out due to its unique combination of the pyrazole ring and the piperidylsulfonyl group This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)sulfonylpiperidine

InChI

InChI=1S/C10H17N3O2S/c1-9-8-10(2)13(11-9)16(14,15)12-6-4-3-5-7-12/h8H,3-7H2,1-2H3

InChI Key

LILYNJLGNQQJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)N2CCCCC2)C

Origin of Product

United States

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